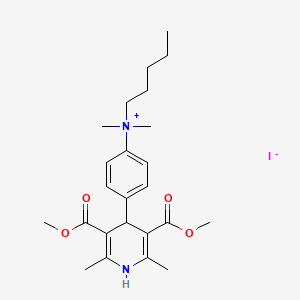
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide is a complex organic compound It is characterized by its unique structure, which includes a 1,4-dihydropyridine ring substituted with methoxycarbonyl and dimethyl groups, linked to a phenyl ring and further attached to a dimethylpentyl ammonium group with an iodide counterion
Métodos De Preparación
The synthesis of this compound typically involves the Hantzsch condensation reaction. This reaction is a three-component cyclocondensation involving acetoacetic ester, an aldehyde, and ammonia. The specific synthetic route for this compound would involve:
Reacting methyl-3-aminocrotonate with p-methoxybenzaldehyde: to form the intermediate 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine.
Further reaction with dimethylpentylamine: to introduce the ammonium group.
Final iodide exchange: to obtain the desired iodide salt.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The 1,4-dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The methoxycarbonyl groups can be substituted under appropriate conditions to form different esters or acids.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major products: These reactions can yield a variety of products, including pyridine derivatives, tetrahydropyridine derivatives, and substituted esters or acids.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It can be used in studies involving calcium channel blockers due to its structural similarity to known calcium channel blockers.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as calcium channels. The 1,4-dihydropyridine ring structure allows it to bind to voltage-dependent L-type calcium channels, inhibiting the influx of calcium ions into cells. This results in the relaxation of smooth muscle cells and a reduction in blood pressure. Additionally, it may increase the release of nitric oxide from endothelial cells, contributing to its vasodilatory effects .
Comparación Con Compuestos Similares
This compound can be compared with other 1,4-dihydropyridine derivatives such as:
- Nifedipine
- Felodipine
- Nicardipine
- Amlodipine
These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. The unique combination of substituents in Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide provides it with distinct chemical and biological properties .
Propiedades
Número CAS |
66941-32-0 |
|---|---|
Fórmula molecular |
C24H35IN2O4 |
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-dimethyl-pentylazanium;iodide |
InChI |
InChI=1S/C24H34N2O4.HI/c1-8-9-10-15-26(4,5)19-13-11-18(12-14-19)22-20(23(27)29-6)16(2)25-17(3)21(22)24(28)30-7;/h11-14,22H,8-10,15H2,1-7H3;1H |
Clave InChI |
QKSPYAFPVBOPBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[N+](C)(C)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)


![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)

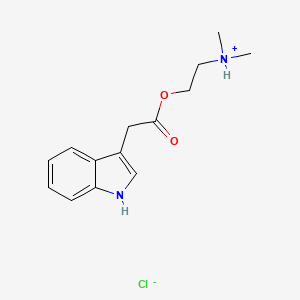

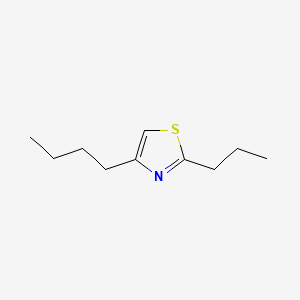

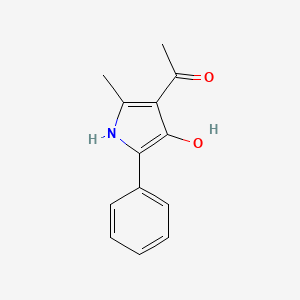


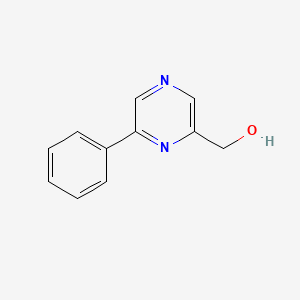
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
